![molecular formula C13H13FN2O3 B1443914 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1467884-48-5](/img/structure/B1443914.png)
5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound has a molecular weight of 206.17 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. These reactions involve the use of reactants such as 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile and catalysts such as Raney nickel .Scientific Research Applications
Catalytic Protodeboronation
This compound can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes . It allows for the creation of complex molecules through a radical approach, which is valuable for synthesizing pharmaceuticals and other organic compounds.
Biological Potential of Indole Derivatives
Given its structural similarity to indole derivatives, this compound may exhibit a range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Research into this compound could uncover new therapeutic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic ester analogs are involved in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, for creating diverse chemical entities.
Synthesis of Molecular Switches
Its related boronic acid derivatives are used in the synthesis of 9,10-diarylanthracenes , which function as molecular switches. These switches have potential applications in molecular electronics and photonics.
Muscarinic Acetylcholine Receptor Agonists
Chemical analogs of this compound are reactants in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This is crucial for the development of treatments for neurological disorders.
Kinesin Spindle Protein Inhibitors
Another application involves the synthesis of kinesin spindle protein inhibitors , which are important in cancer therapy as they interfere with the mitotic process in rapidly dividing tumor cells.
GABA α2/3 Agonist Preparation
The compound’s derivatives are also used in the preparation of GABA α2/3 agonists , which have implications in treating anxiety disorders and epilepsy.
Anti-Markovnikov Alkene Hydromethylation
Lastly, the compound can be part of a sequence for anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis that can lead to the development of new synthetic pathways for complex molecules.
Safety and Hazards
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNXTFZXQFSFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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